

Boc-beta-iodo-Ala-OMe physical characteristics

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Compound of Interest

Compound Name: (S)-Methyl 2-Boc-amino-3-iodopropionate

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In-Depth Technical Guide: Boc-β-iodo-Ala-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and primary applications of N-α-Boc-β-iodo-L-alanine methyl ester (Boc-β-iodo-Ala-OMe), a key building block in synthetic organic chemistry and drug discovery.

Core Physical and Chemical Characteristics

Boc-β-iodo-Ala-OMe is a hydrophobic, crystalline solid that serves as a valuable intermediate in the synthesis of peptides and non-natural amino acids.^{[1][2][3]} Its stability and reactivity are enhanced by the presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group.^[1]

Structural and General Data

Property	Value	Reference(s)
CAS Number	93267-04-0	[1][2][3][4][5][6][7][8][9][10][11][12]
Molecular Formula	C ₉ H ₁₆ INO ₄	[1][2][3][4][5][6][7][8][9][10][11]
Molecular Weight	329.13 g/mol	[2][3][4][5][6][7][8][9][10][11][12]
Appearance	White to light yellow crystals/powder	[1][2]
Solubility	Soluble in water and 1% acetic acid. Soluble in methanol.	[10][12]
Storage	0 - 8 °C, protect from light	[1][2][3][4][9][10]

Physicochemical Properties

Property	Value	Conditions	Reference(s)
Melting Point	45 - 55 °C	[1][4][10]	[1]
50 - 52 °C	(lit.)	[6][10]	
Optical Rotation	[α] _D 20 = -4 ± 1°	c=2 in Methanol	
[α] _D 22 = -4°	c=2 in Methanol	[6][9]	
Purity	≥ 98% (HPLC)	[1][2]	
99%	[6][9]		

Synthesis Protocol

The synthesis of Boc-β-iodo-Ala-OMe is typically achieved from N-Boc-L-serine methyl ester. The following is a general two-step protocol.

Step 1: Tosylation of N-Boc-L-serine methyl ester

- **Reaction Setup:** In a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester in dichloromethane (CH_2Cl_2).
- **Addition of Reagents:** Cool the solution to 0 °C in an ice bath. Add 4-dimethylaminopyridine (DMAP), trimethylamine hydrochloride (Me_3NHCl), and freshly recrystallized p-toluenesulfonyl chloride (TsCl).
- **Base Addition:** Slowly add a solution of triethylamine (Et_3N) in CH_2Cl_2 dropwise to the reaction mixture at 0 °C over approximately 40 minutes.
- **Reaction Progression:** Stir the resulting slurry at 0 °C for 2 hours.
- **Workup:** Pour the reaction mixture into a mixture of ice, water, and 2M HCl. Extract the aqueous layer with CH_2Cl_2 . Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate via rotary evaporation to yield the crude N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.
- **Purification:** The crude product can be purified by crystallization.

Step 2: Iodination to Yield Boc- β -iodo-Ala-OMe

- **Reaction Setup:** In a round-bottomed flask, dissolve the N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester from the previous step in acetone.
- **Nucleophilic Substitution:** Add sodium iodide (NaI) to the solution in one portion and stir at room temperature.
- **Reaction Progression:** Monitor the reaction until completion.
- **Workup and Purification:** A detailed workup and purification procedure for a similar synthesis involves filtration, concentration to remove the solvent, addition of methyl tert-butyl ether to precipitate triphenylphosphine oxide (if applicable from a different synthetic route), and final purification of the residue by flash column chromatography on silica gel to afford the pure product.^[10]

Characterization Data

While detailed experimental parameters for the characterization of Boc- β -iodo-Ala-OMe are not extensively published, typical analytical methods would include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A ^1H NMR spectrum of the D-enantiomer (Boc-3-iodo-D-Ala-OMe) is available and was recorded in CDCl_3 .^[13] This provides a reference for the expected proton chemical shifts.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H bond of the carbamate, the C=O stretching of the ester and carbamate groups, and C-O bonds.
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

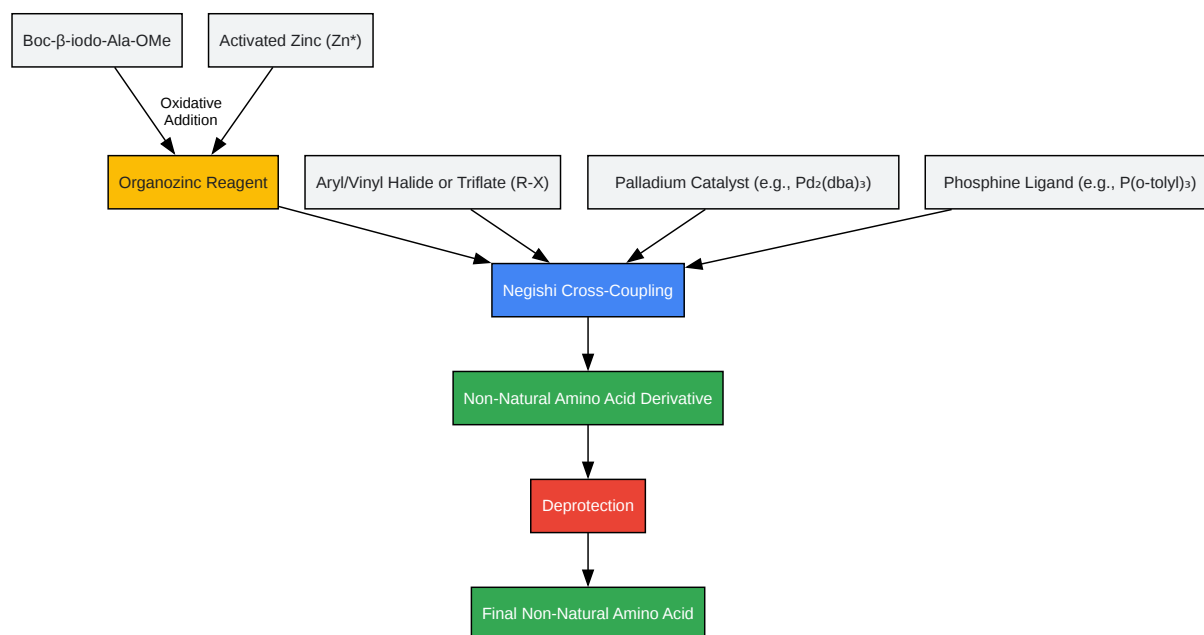
Applications in Synthesis

Boc- β -iodo-Ala-OMe is not known to be directly involved in biological signaling pathways. Its primary utility lies in its role as a versatile synthetic intermediate, particularly in peptide synthesis and the generation of non-natural amino acids.^{[1][4][6][9]}

Synthesis of Non-Natural Amino Acids via Negishi Coupling

A key application of Boc- β -iodo-Ala-OMe is in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling.^[11] In this reaction, the iodoalanine derivative is first converted to an organozinc reagent, which then couples with various electrophiles.

The following diagram illustrates the general workflow for the synthesis of a non-natural amino acid using Boc- β -iodo-Ala-OMe in a Negishi coupling reaction.



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Caption: Workflow for Negishi Coupling using Boc-β-iodo-Ala-OMe.

This methodology allows for the introduction of a wide variety of functional groups at the β-position of the alanine scaffold, making it a powerful tool for creating novel amino acid building blocks for drug discovery and development. For instance, it has been utilized in the synthesis of N-Boc-2',6'-dimethyl-L-tyrosine, a component of synthetic opioid ligands.[11]

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